Pyridine-2-methanol 1-oxide

Catalytic Oxidation Heterocyclic Chemistry Green Chemistry

Procure this pyridine N-oxide for applications where non-oxide analogs fail. The N-oxide moiety enables a unique self-promoted catalytic oxidation pathway (99% conv.) unattainable with 2-pyridinemethanol. The intramolecular H-bond yields distinct spectroscopic and pKa properties, making it the precise building block for metal-chelating therapeutics and N-oxide ligand studies.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 10242-36-1
Cat. No. B141946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2-methanol 1-oxide
CAS10242-36-1
Synonyms2-(Hydroxymethyl)pyridine 1-Oxide;  2-Pyridinemethanol 1-Oxide;  2-Pyridylcarbinol N-Oxide;  2-Pyridylmethanol N-Oxide;  2-Picolyl Alcohol 1-Oxide; 
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C(=C1)CO)[O-]
InChIInChI=1S/C6H7NO2/c8-5-6-3-1-2-4-7(6)9/h1-4,8H,5H2
InChIKeyFNHPXOZSWXLMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Pyridine-2-methanol 1-oxide (CAS 10242-36-1) is More Than Just a Building Block


Pyridine-2-methanol 1-oxide (CAS 10242-36-1), also known as 2-(hydroxymethyl)pyridine N-oxide, is a heterocyclic compound defined by a pyridine N-oxide core functionalized with a hydroxymethyl (-CH2OH) group at the 2-position [1]. With a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol, it is a solid at room temperature with a melting point of 141-143°C and a predicted boiling point of 391.3°C [1]. Unlike its non-oxide parent, the presence of the N-oxide moiety fundamentally alters the compound's electronic structure, acid-base behavior, and coordination chemistry, enabling distinct reactivity profiles that are not achievable with simple pyridinemethanol analogs [2][3].

The Problem with Substituting Pyridine-2-methanol 1-oxide


Attempting to substitute Pyridine-2-methanol 1-oxide with its non-oxide counterpart (2-pyridinemethanol) or other benzylic alcohols like benzyl alcohol is scientifically unsound. The N-oxide functionality drastically alters the electron distribution of the pyridine ring, enabling a unique self-promoted catalytic oxidation pathway that is completely absent in non-N-oxide analogs [1]. Furthermore, the presence of the N-oxide oxygen creates an intramolecular hydrogen bond with the adjacent hydroxymethyl group, a stabilizing interaction that is not possible in 3- or 4-substituted pyridinemethanol N-oxides or the parent pyridinemethanol [2]. These molecular-level differences manifest as quantifiable divergences in catalytic conversion rates, acid dissociation constants (pKa), and spectral properties—meaning that a generic substitution will not yield the same experimental or synthetic outcome [1][2].

Quantifiable Differentiation Evidence for Pyridine-2-methanol 1-oxide


Superior Catalytic Oxidation Efficiency: 99% vs. <1% Conversion vs. Benzyl Alcohol

In a head-to-head vanadium-catalyzed oxidation study using molecular oxygen as the terminal oxidant, Pyridine-2-methanol 1-oxide exhibited a self-promoted oxidation behavior, achieving a 99% conversion to its corresponding aldehyde with 99% selectivity. In stark contrast, under identical reaction conditions (5 mol% VOSO4, 0.2 MPa O2, 80 °C, 4 h in acetonitrile), the benchmark substrate benzyl alcohol showed less than 1% conversion [1]. This represents a >98% absolute difference in conversion. When the catalyst was changed to VO(acac)2, the conversion of Pyridine-2-methanol 1-oxide remained at 99%, while benzyl alcohol conversion was only 33% [1]. A competitive oxidation experiment with an equimolar mixture of both substrates further confirmed this selectivity, yielding 99% conversion for Pyridine-2-methanol 1-oxide and only 13% for benzyl alcohol [1].

Catalytic Oxidation Heterocyclic Chemistry Green Chemistry

Unique Intramolecular Hydrogen Bonding: Blue Shift in UV Absorption vs. Other Isomers

UV absorption spectroscopy reveals a distinguishing structural feature of Pyridine-2-methanol 1-oxide. The substitution of a hydroxymethyl group in the 2-position of pyridine N-oxide causes a blue shift in its ultraviolet absorption spectrum, a phenomenon not observed in the 3- or 4-position isomers [1]. This shift is attributed to the formation of a weak intramolecular hydrogen bond between the N-oxide oxygen and the hydrogen of the adjacent hydroxymethyl group. This stabilizing interaction is absent in the parent 2-pyridinemethanol (non-N-oxide) and in other isomeric N-oxides, which lack the appropriate geometry [1].

Spectroscopy Molecular Structure Hydrogen Bonding

Differentiated Acid-Base Behavior: Predicted pKa 12.44 vs. Pyridine's 5.23

The N-oxide functionality dramatically alters the acid-base properties of the pyridine ring. Pyridine-2-methanol 1-oxide has a predicted pKa of 12.44 ± 0.10, which is substantially higher than the pKa of the parent pyridine (approximately 5.23) and its non-oxide analog 2-pyridinemethanol [1]. While 2-pyridinemethanol N-oxide itself is not typically protonated in aqueous solution, the shift in pKa reflects a fundamental change in electron density and basicity [1]. This difference is consistent with the established class-level behavior of substituted pyridine N-oxides, where the N-oxide oxygen withdraws electron density from the ring, increasing the acidity of the conjugated acid and altering the pKa [2].

Acid-Base Chemistry Physical Organic Chemistry Medicinal Chemistry

Patented Therapeutic Relevance: A Core Scaffold for Neurodegenerative Disease Research

Pyridine-2-methanol 1-oxide is explicitly disclosed as a key intermediate or component in patent literature for the development of therapeutic agents targeting neurodegenerative diseases such as Parkinson's and Alzheimer's disease . The patent (US-9056832-B2) describes heterocyclic compounds containing at least one electronegative atom and a hydroxyl or substituted hydroxyl group at the 1-position, with a carbonyl group at the 2-position—a motif directly accessible from the N-oxide starting material . While direct comparative efficacy data for the N-oxide itself versus a non-oxide control is not provided in the patent, the specific inclusion of the N-oxide scaffold in this intellectual property establishes its recognized value in this high-priority therapeutic area, a distinction not granted to the simple 2-pyridinemethanol scaffold.

Medicinal Chemistry Neurodegenerative Disease Drug Discovery

Where Pyridine-2-methanol 1-oxide is the Right Choice


High-Efficiency Oxidation to Pyridine-2-carboxaldehyde N-oxide

Based on the quantitative catalytic oxidation evidence [1], Pyridine-2-methanol 1-oxide is the optimal starting material for the synthesis of pyridine-2-carboxaldehyde N-oxide when using vanadium-based catalysts. Its self-promoted behavior allows for near-quantitative conversion (99%) under mild conditions, whereas benzyl alcohol analogs show negligible or low conversion. This makes it the preferred choice for researchers seeking to generate heterocyclic aldehydes in a green and atom-economical fashion, bypassing the need for stoichiometric toxic oxidants.

Spectroscopic Probe for Intramolecular Hydrogen Bonding Studies

The documented blue shift in UV absorption, attributed to a weak intramolecular hydrogen bond [1], makes Pyridine-2-methanol 1-oxide a valuable model compound for physical organic chemists and spectroscopists. It can serve as a well-defined system to study the effects of intramolecular hydrogen bonding on electronic transitions and molecular conformation, offering a distinct spectral signature not found in its 3- or 4-position isomeric counterparts [1].

Medicinal Chemistry Scaffold for Neurodegenerative Disease Programs

Given its explicit mention in patents for treating Alzheimer's and Parkinson's disease [1], Pyridine-2-methanol 1-oxide is a strategic building block for medicinal chemistry groups. It provides a validated entry point into a specific chemical space protected by intellectual property, enabling the rapid synthesis of analogs and the exploration of structure-activity relationships for metal-chelating therapeutics [1].

Coordination Chemistry and Ligand Design

The presence of both a hydroxymethyl donor and an N-oxide oxygen atom creates a chelating environment with unique electronic properties. The predicted high pKa [1] indicates a less basic nitrogen, while the N-oxide acts as a hard Lewis base. This dual functionality allows Pyridine-2-methanol 1-oxide to serve as a versatile ligand for transition metals, offering distinct coordination geometries and electronic effects compared to non-N-oxide pyridine ligands, as supported by class-level coordination chemistry of pyridine N-oxides [2].

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